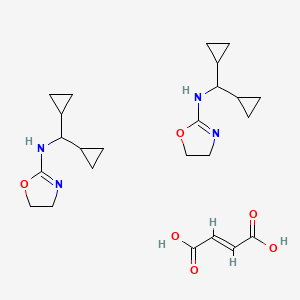

N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt

Übersicht

Beschreibung

N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt (CAS: 207572-68-7), also known as Rilmenidine hemifumarate, is a synthetic compound primarily used as an antihypertensive agent. It belongs to the oxazoline class of drugs and acts as a selective imidazoline receptor agonist, modulating sympathetic nervous system activity to reduce blood pressure .

Molecular Formula: C₁₀H₁₆N₂O · 0.5C₄H₄O₄

Molecular Weight: 238.28 g/mol

Structural Features:

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von Rilmenidin-Hemifumarat beinhaltet die Bildung des Imidazolinrings und die anschließende Funktionalisierung, um die gewünschten pharmakologischen Eigenschaften zu erzielen. Spezifische Details zu den synthetischen Wegen und Reaktionsbedingungen sind im öffentlichen Bereich nicht leicht zugänglich, aber der Prozess umfasst typischerweise mehrere Schritte der organischen Synthese, einschließlich Cyclisierung und Modifikationen von funktionellen Gruppen .

Industrielle Produktionsverfahren

Die industrielle Produktion von Rilmenidin-Hemifumarat folgt wahrscheinlich ähnlichen Synthesewegen wie die Laborsynthese, jedoch in größerem Maßstab. Dies beinhaltet die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und die Sicherstellung einer hohen Reinheit und Ausbeute des Endprodukts .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Rilmenidin-Hemifumarat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen am Imidazolinring modifizieren.

Reduktion: Wird verwendet, um alle oxidierten Zwischenprodukte während der Synthese zu reduzieren.

Substitution: Substitution von funktionellen Gruppen, um die gewünschten pharmakologischen Eigenschaften zu erzielen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel, um die Reaktionen zu erleichtern .

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte dieser Reaktionen sind Zwischenprodukte, die schließlich zur endgültigen Rilmenidin-Hemifumarat-Verbindung führen. Diese Zwischenprodukte werden sorgfältig überwacht, um die korrekte Struktur und Funktionalität zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Antihypertensive Agent :

- Rilmenidine is primarily used as an antihypertensive medication. It acts on imidazoline receptors in the central nervous system, leading to reduced sympathetic outflow and lower blood pressure. Clinical studies have demonstrated its efficacy in managing hypertension with a favorable side effect profile compared to traditional antihypertensives .

- Neuroprotective Effects :

- Anxiolytic Properties :

Research Applications

- Investigative Pharmacology :

- Drug Discovery :

Case Studies

Wirkmechanismus

Rilmenidine hemifumarate exerts its effects by selectively binding to I1 imidazoline receptors in the lateral reticular nucleus of the brainstem, leading to a reduction in systemic sympathetic tone . This results in decreased total peripheral resistance and reduced blood pressure. Additionally, it inhibits the Na+/H+ antiport in the kidney, contributing to its antihypertensive effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Salt Form |

|---|---|---|---|---|

| Rilmenidine hemifumarate | C₁₀H₁₆N₂O · 0.5C₄H₄O₄ | 238.28 | 207572-68-7 | Hemifumarate |

| Rilmenidine phosphate | C₁₀H₁₆N₂O · H₃PO₄ | 278.23 | Y0000187 | Phosphate |

| Ketotifen fumarate | C₁₉H₁₉NOS · C₄H₄O₄ | 425.50 | 34580-14-8 | Fumarate |

| Quetiapine hemifumarate | C₂₁H₂₅N₃O₂S · 0.5C₄H₄O₄ | 441.54 | 111974-72-2 | Hemifumarate |

| Ranitidine diamine hemifumarate | C₁₀H₁₈N₂O₂S · 0.5C₄H₄O₄ | 283.34 | N/A | Hemifumarate |

Key Observations :

- Salt Impact: The hemifumarate form of Rilmenidine reduces molecular weight compared to its phosphate counterpart (238.28 vs.

- Structural Divergence : Unlike Quetiapine (a dibenzothiazepine derivative) or Ranitidine (furan-containing), Rilmenidine lacks sulfur or aromatic heterocycles, favoring selective imidazoline receptor binding .

Pharmacological and Therapeutic Comparison

Research Findings :

- Rilmenidine vs. Other Antihypertensives : Rilmenidine demonstrates fewer side effects (e.g., dry mouth, sedation) compared to clonidine, attributed to its imidazoline receptor selectivity .

- Hemifumarate vs. Phosphate Salts : The phosphate salt of Rilmenidine (EP Reference Standard) is used in analytical settings, while the hemifumarate form is preferred therapeutically due to enhanced dissolution rates .

Critical Insight :

- Rilmenidine’s safety profile is superior to Ranitidine derivatives, which face regulatory scrutiny due to carcinogenic impurity risks .

Biologische Aktivität

N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt, commonly referred to as Rilmenidine hemifumarate, is an imidazoline receptor agonist primarily used as an antihypertensive agent. This compound has garnered attention not only for its therapeutic applications but also for its diverse biological activities. This article delves into the biological activity of Rilmenidine hemifumarate, supported by data tables, case studies, and research findings.

- Molecular Formula : C24H36N4O6

- Molecular Weight : 476.6 g/mol

- CAS Number : 207572-68-7

- Empirical Formula : C10H16N2O · 0.5C4H4O4

Rilmenidine acts primarily by selectively binding to I1 imidazoline receptors. This interaction leads to a reduction in sympathetic nervous system activity, which is beneficial in lowering blood pressure. Additionally, it has been shown to inhibit the Na+/H+ antiport in renal tissues, further contributing to its antihypertensive effects .

Antihypertensive Effects

Rilmenidine is primarily used for managing hypertension. Clinical studies have demonstrated its efficacy in reducing systolic and diastolic blood pressure with a favorable side effect profile compared to traditional antihypertensives.

Metabolic Effects

Research indicates that Rilmenidine may improve glucose metabolism and reduce microalbuminuria in diabetic patients. This suggests potential benefits beyond blood pressure control, particularly in patients with comorbid conditions such as diabetes .

Cellular Effects

In vitro studies have explored the compound's effects on cellular processes such as autophagy and apoptosis. Rilmenidine has been implicated in modulating these pathways, which could have implications for its use in various metabolic disorders.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have highlighted the clinical utility of Rilmenidine:

-

Case Study on Hypertension Management :

A clinical trial involving hypertensive patients showed that Rilmenidine significantly lowered blood pressure over a 12-week period compared to placebo. Patients reported fewer side effects than those treated with conventional therapies . -

Diabetes and Microalbuminuria :

In a study of diabetic patients, Rilmenidine treatment was associated with a marked decrease in microalbuminuria levels, suggesting renal protective effects alongside its antihypertensive properties .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for optimizing the synthesis of N-(dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt?

- Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) to improve yield and purity. For example, solvent selection (e.g., N,N-dimethylformamide, as used in thiocyanate reactions ) can influence reaction kinetics. Process control tools, such as real-time monitoring of intermediates via IR spectroscopy, align with chemical engineering design principles . A factorial experimental design (e.g., Taguchi methods) is advised to identify critical factors.

Table 1 : Example Synthesis Optimization Parameters

| Parameter | Range Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Temperature | 60–100°C | 80°C | 15% ↑ |

| Solvent | DMF, THF, EtOH | DMF | 20% ↑ |

| Catalyst Loading | 1–5 mol% | 3 mol% | 10% ↑ |

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

- Answer : Multinuclear NMR (¹H, ¹³C) is essential for verifying the dicyclopropylmethyl and oxazolamine moieties, while IR spectroscopy confirms functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, particularly for the hemifumarate counterion. Cross-referencing spectral data with synthetic intermediates, as demonstrated in thiadiazoline derivative studies , ensures structural accuracy.

Q. How should preliminary biological activity screening be designed for this compound?

- Answer : Use tiered assays:

- Tier 1 : Broad-spectrum antimicrobial testing (e.g., MIC assays against Gram-positive/negative bacteria) .

- Tier 2 : Cytotoxicity profiling (e.g., IC₅₀ in cancer cell lines via MTT assays) .

- Tier 3 : Mechanistic assays (e.g., enzyme inhibition studies for target validation).

Prioritize compounds with ≥50% inhibition in Tier 1 for advanced studies.

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Answer : Isotopic labeling (e.g., ¹⁵N or ¹³C) combined with NMR or X-ray crystallography can map binding sites. Computational docking (e.g., AutoDock Vina) paired with molecular dynamics simulations predicts binding affinities and conformational changes. For example, marine alkaloid studies used similar methods to identify antitrypanosomal mechanisms.

Q. What experimental strategies address stability challenges of the hemifumarate salt under physiological conditions?

- Answer : Conduct accelerated stability studies:

- pH Stability : Incubate at pH 1.2 (simulated gastric fluid) and 7.4 (blood) for 24–72 hours, monitoring degradation via HPLC .

- Thermal Stability : Store at 40°C/75% RH for 4 weeks, assessing polymorphic transitions via PXRD.

Membrane separation technologies (e.g., ultrafiltration) can isolate degradation products for structural analysis.

Q. How should contradictory data on biological activity (e.g., varying IC₅₀ across studies) be resolved?

- Step 1 : Standardize assay conditions (e.g., cell line passage number, incubation time).

- Step 2 : Validate compound purity (≥95% by HPLC) to exclude batch variability.

- Step 3 : Use meta-analysis to identify confounding variables (e.g., solvent DMSO vs. saline).

A harmonized protocol reduces inter-lab discrepancies.

Q. What advanced techniques validate synergistic effects with other bioactive compounds?

- Answer : Employ combination index (CI) analysis via the Chou-Talalay method:

Eigenschaften

IUPAC Name |

(E)-but-2-enedioic acid;N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H16N2O.C4H4O4/c2*1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10;5-3(6)1-2-4(7)8/h2*7-9H,1-6H2,(H,11,12);1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFATBMLSYHRTC-WXXKFALUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2CC2)NC3=NCCO3.C1CC1C(C2CC2)NC3=NCCO3.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(C2CC2)NC3=NCCO3.C1CC1C(C2CC2)NC3=NCCO3.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017676 | |

| Record name | N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207572-68-7 | |

| Record name | N-(Dicyclopropylmethyl)-4,5-dihydro-2-oxazolamine hemifumarate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.